molecular formula C8H5BrN2S B1463108 4-Bromo-6-(thiophen-2-yl)pyrimidine CAS No. 1086382-29-7

4-Bromo-6-(thiophen-2-yl)pyrimidine

Cat. No.: B1463108
CAS No.: 1086382-29-7
M. Wt: 241.11 g/mol
InChI Key: FGDZPTAQGKVXLP-UHFFFAOYSA-N
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Description

“4-Bromo-6-(thiophen-2-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring and a thiophene ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .

Scientific Research Applications

Efficient Charge Transfer Materials

4,6-Di(thiophen-2-yl)pyrimidine derivatives have been modeled to improve intra-molecular charge transfer properties for efficient charge transfer materials. Quantum chemical investigations revealed that these derivatives exhibit reduced HOMO-LUMO energy gaps, which is crucial for enhancing electronic and photophysical properties, making them potential candidates for hole transfer material applications (Irfan, 2014).

Synthesis and Chemical Properties

The combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution has been identified as a versatile method for synthesizing 4-(thiophen-2-yl)-substituted pyrimidines. This methodology provides a straightforward approach to access various thiophene-containing pyrimidine derivatives, showcasing the compound's versatility in organic synthesis (Verbitskiy et al., 2012).

Antimicrobial and Antioxidant Applications

Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized from di(thiophen-2-yl)prop-2-en-1-one have been evaluated for their antimicrobial activities. Some derivatives exhibited moderate activities, demonstrating the potential of thiophene-containing pyrimidine derivatives in developing antimicrobial agents (Gomha et al., 2018).

Optoelectronic and Semiconductor Applications

The design of acene-based organic semiconductor materials incorporating 4,6-di(thiophen-2-yl)pyrimidine aims to tune optoelectronic and charge transfer properties for potential use in semiconductor devices. These materials exhibit promising electron affinity and hole mobility, making them suitable for applications in organic electronics (Irfan et al., 2019).

Analytical and Structural Insights

Crystal structure analysis of pyrimidine derivatives provides insights into the molecular geometry, hydrogen bonding patterns, and overall conformational stability, which are essential for understanding the compound's reactivity and interaction with other molecules (Elgemeie et al., 2015).

Future Directions

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(thiophen-2-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial for cell signaling pathways . The interaction between this compound and tyrosine kinases involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound has demonstrated antibacterial and analgesic activities, indicating its potential to interact with bacterial proteins and pain receptors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the mitogen-activated protein kinase (MAPK) pathway . This inhibition leads to reduced cell division and increased apoptosis. Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, such as tyrosine kinases, and prevents their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This interaction can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression .

Properties

IUPAC Name

4-bromo-6-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDZPTAQGKVXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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